![molecular formula C21H20Cl2N2O3 B5035711 6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5035711.png)
6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a synthetic compound that has gained significant interest in the scientific community due to its potential biomedical applications. This compound is commonly referred to as 'compound X' and is a member of the chromone family of compounds.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and proteins involved in cell growth and replication. For example, compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, compound X inhibits the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that compound X induces apoptosis, or programmed cell death, in cancer cells. Additionally, compound X has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. These findings suggest that compound X has significant potential as a therapeutic agent for cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is that it has been extensively studied for its potential biomedical applications. This means that there is a significant amount of data available on the compound, which can be used to design experiments and interpret results. Additionally, the synthesis of compound X has been optimized over the years, which means that it is relatively easy to obtain pure and high-quality samples of the compound.
One limitation of using compound X in lab experiments is that its mechanism of action is not fully understood. This means that it can be challenging to design experiments that specifically target the compound's activity. Additionally, there is limited information available on the toxicity and pharmacokinetics of compound X, which can make it challenging to design experiments that accurately reflect its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on compound X. One area of interest is the development of more potent and selective derivatives of the compound. Additionally, there is a need for more in vivo studies to determine the toxicity and pharmacokinetics of compound X. Another area of interest is the development of combination therapies that incorporate compound X with other therapeutic agents to enhance its efficacy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of compound X in humans.
Métodos De Síntesis
The synthesis of compound X involves a series of chemical reactions that are carried out in a controlled environment. The starting materials for the synthesis are 2-methoxybenzaldehyde, piperazine, and 6,8-dichloro-4H-chromen-4-one. These materials are reacted using a variety of reagents and catalysts to produce compound X. The synthesis of this compound has been optimized over the years to increase yield and purity.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential biomedical applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In vitro studies have demonstrated that compound X inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, compound X has been shown to inhibit the replication of the hepatitis C virus and the influenza A virus. These findings suggest that compound X has significant potential as a therapeutic agent for cancer and viral infections.
Propiedades
IUPAC Name |
6,8-dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-27-19-5-3-2-4-18(19)25-8-6-24(7-9-25)12-14-13-28-21-16(20(14)26)10-15(22)11-17(21)23/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMSQHFGIJYUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

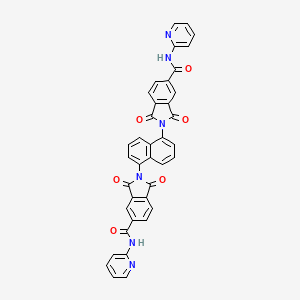
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)
![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)
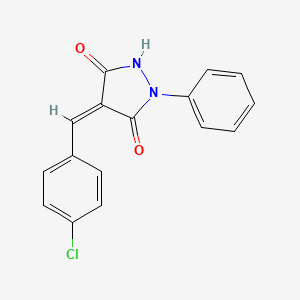
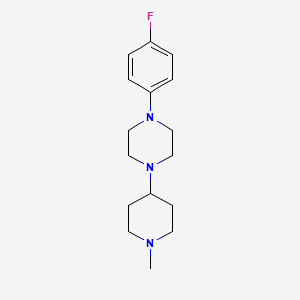
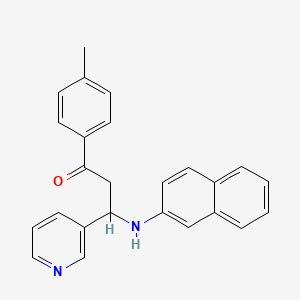
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)
![N-{2-[(3-chloro-4-isobutoxybenzyl)thio]ethyl}guanidine sulfate](/img/structure/B5035699.png)

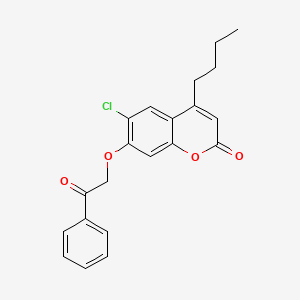
![1,5-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5035709.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5035716.png)
![1-(3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5035724.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)